L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-
L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-
Brand Name:
Vulcanchem
CAS No.:
13392-34-2
VCID:
VC21013652
InChI:
InChI=1S/C11H19NO4S/c1-7(13)12-8(11(15)16)6-17-10-5-3-2-4-9(10)14/h8-10,14H,2-6H2,1H3,(H,12,13)(H,15,16)/t8-,9?,10?/m0/s1
SMILES:
CC(=O)NC(CSC1CCCCC1O)C(=O)O
Molecular Formula:
C11H19NO4S
Molecular Weight:
261.34 g/mol
L-Cysteine, N-acetyl-S-(2-hydroxycyclohexyl)-
CAS No.: 13392-34-2
Cat. No.: VC21013652
Molecular Formula: C11H19NO4S
Molecular Weight: 261.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 13392-34-2 |
|---|---|
| Molecular Formula | C11H19NO4S |
| Molecular Weight | 261.34 g/mol |
| IUPAC Name | (2R)-2-acetamido-3-(2-hydroxycyclohexyl)sulfanylpropanoic acid |
| Standard InChI | InChI=1S/C11H19NO4S/c1-7(13)12-8(11(15)16)6-17-10-5-3-2-4-9(10)14/h8-10,14H,2-6H2,1H3,(H,12,13)(H,15,16)/t8-,9?,10?/m0/s1 |
| Standard InChI Key | ORGKYHFOPHPHQL-IDKOKCKLSA-N |
| Isomeric SMILES | CC(=O)N[C@@H](CSC1CCCCC1O)C(=O)O |
| SMILES | CC(=O)NC(CSC1CCCCC1O)C(=O)O |
| Canonical SMILES | CC(=O)NC(CSC1CCCCC1O)C(=O)O |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator